molecular formula C22H16N4O2S B11201815 2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11201815
M. Wt: 400.5 g/mol
InChI Key: BPJHWQFVFACKAK-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a combination of pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrido[1,2-a]pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thieno[3,2-d]pyrimidine ring: This step may involve the use of sulfur-containing reagents and specific catalysts.

    Attachment of the 4-methylphenyl group: This can be done through substitution reactions using suitable aryl halides.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of high-pressure reactors: for certain cyclization steps.

    Employment of advanced purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound may be investigated for its pharmacological properties. This includes its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 7-(4-METHYLPHENYL)-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE exerts its effects can involve:

    Molecular targets: Such as enzymes or receptors.

    Pathways involved: This may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHYLPHENYL)-3H-THIENO[3,2-D]PYRIMIDIN-4-ONE
  • 4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL derivatives

Uniqueness

The uniqueness of 7-(4-METHYLPHENYL)-3-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its combined ring structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

7-(4-methylphenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H16N4O2S/c1-14-5-7-15(8-6-14)17-12-29-21-20(17)23-13-25(22(21)28)11-16-10-19(27)26-9-3-2-4-18(26)24-16/h2-10,12-13H,11H2,1H3

InChI Key

BPJHWQFVFACKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4

Origin of Product

United States

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